molecular formula C29H36O6 B607058 Demethylzeylasteral CAS No. 107316-88-1

Demethylzeylasteral

Cat. No. B607058
CAS RN: 107316-88-1
M. Wt: 480.6
InChI Key: ZDZSFWLPCFRASW-NGNIGKTMSA-N
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Description

Demethylzeylasteral is a nortriterpenoid originally isolated from T. wilfordii. It has diverse biological activities, including enzyme inhibitory, anti-angiogenic, antiproliferative, anti-inflammatory, and immunosuppressive properties .


Synthesis Analysis

Demethylzeylasteral (DEM), a class of terpenoids isolated from natural plants, frequently exhibits moderate or limited inhibitory effect on tumor growth across multiple cancer types. Efforts have been made to elevate the anti-tumor efficacy of DEM by altering active groups in its chemical structure .


Molecular Structure Analysis

Demethylzeylasteral can be exchanged with 1–2 18 Os during the 16 O/ 18 O exchanging reaction. With an approximate 68% exchange rate, the molecular weight of the product exchanged for 1 18 O is 483.26 with an exchange rate of about 68%, and the molecular weight of the product exchanged for 2 18 Os is 485.26 (positive mode) .


Chemical Reactions Analysis

A novel SPE-LC-MRM strategy for serum demethylzeylasteral quantitation was developed with an 18O-labeled internal standard. This method could be used to analyze the clinical serum concentration of demethylzeylasteral .


Physical And Chemical Properties Analysis

Demethylzeylasteral has a molecular formula of C29H36O6 and a formula weight of 480.6. It is a crystalline solid with solubility in DMF, DMSO, and Ethanol .

Scientific Research Applications

Blocking Effect on SARS-CoV-2

Demethylzeylasteral has been found to have a blocking effect on the interaction between the human ACE2 protein and the SARS-CoV-2 RBD protein . This was discovered using Surface Plasmon Resonance (SPR) technology . The compound showed high affinities for S-RBD and ACE2, with binding affinities (K D, μM) of 02B05-ACE2 and 02B05-S-RBD being 1.736 and 1.039 μM, respectively . It was found that Demethylzeylasteral could effectively block the binding of S-RBD to ACE2 protein . This discovery could potentially accelerate the process of developing effective drugs to treat SARS-CoV-2 infections .

Serum Quantitation

A novel SPE-LC-MRM strategy for serum Demethylzeylasteral quantitation was developed with an 18O-labeled internal standard . This method could be used to analyze the clinical serum concentration of Demethylzeylasteral . The quantitation results of Demethylzeylasteral in patients’ serum obtained using this method exhibited a correlation between therapeutic drug monitoring (TDM) and decreased urinary protein . This work may have broad implications for the study of drug metabolism in vivo and the clinical application of low-abundance and difficult-to-quantify NBCs .

Antitumor Effect on Gastric Cancer Cells

Demethylzeylasteral has been identified to have an antitumor effect on human gastric cancer cells . MKN-45 cells were treated with Demethylzeylasteral at different concentrations for 24 hours at 37°C . The results of this study could potentially contribute to the development of new therapeutic strategies for gastric cancer .

Mechanism of Action

Demethylzeylasteral is a triterpene compound isolated from Tripterygium wilfordii Hook F, known for its anti-inflammatory, immunosuppressive, and anti-tumor activities .

Target of Action

Demethylzeylasteral primarily targets lactate by inhibiting histone lactylation to suppress the tumorigenicity of liver cancer stem cells . It also interacts with JAK3 in CD8+ T cells and JAK2 in IFN-γ-stimulated keratinocytes .

Mode of Action

Demethylzeylasteral interferes with the lactylation of a metabolic stress-related histone, thus suppressing the tumorigenesis of liver cancer stem cells . It also inhibits the phosphorylation of JAK3 and STAT5 following IL-2 treatment .

Biochemical Pathways

Demethylzeylasteral affects the glycolysis metabolic pathway, focusing on lactate downstream regulation as the molecular target . It also initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux .

Pharmacokinetics

It’s known that the compound exhibits significant cytotoxicity to cancer cells in vitro and induces cell cycle arrest at the s-phase in a dose-dependent manner .

Result of Action

Demethylzeylasteral has been shown to reduce CD8+ T cell infiltration in the epidermis and alleviate the extent of depigmentation in a vitiligo mouse model . It also decreases the proliferation, CD69 membrane expression, and IFN-γ, granzyme B, and perforin levels in CD8+ T cells isolated from patients with vitiligo .

Action Environment

The action of Demethylzeylasteral can be influenced by environmental factors. For instance, the culture supernatants pretreated with Demethylzeylasteral under IFN-γ stressed keratinocytes markedly blocked the migration of CXCR3+ CD8+ T cells .

Safety and Hazards

Demethylzeylasteral is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Demethylzeylasteral has shown potential in inhibiting the proliferation, migration, and invasion of cancer cells in a dose-dependent manner. Future research could focus on enhancing its chemosensitivity and exploring its mechanism of action .

properties

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZSFWLPCFRASW-CPISFEQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315726
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylzeylasteral

CAS RN

107316-88-1
Record name Demethylzeylasteral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107316-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the primary molecular targets of Demethylzeylasteral?

A1: Research indicates that DEM interacts with a variety of molecular targets, contributing to its diverse pharmacological activities. Some key targets include:

  • AKT/CREB signaling pathway: DEM inhibits this pathway, impacting cell proliferation, migration, and apoptosis. []
  • NF-κB pathway: By suppressing the activation of this pathway, DEM exhibits anti-inflammatory effects in models of asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]
  • Wnt/β-catenin signaling pathway: DEM downregulates this pathway, influencing the epithelial-mesenchymal transition and proliferation of esophageal squamous cell carcinoma cells. [, ]
  • UDP-glucuronosyltransferases (UGT) 1A6 and 2B7: DEM demonstrates competitive inhibition towards these enzymes, which could have implications for drug-drug interactions. []
  • FBXW7/c-Myc axis: DEM upregulates FBXW7, an E3 ubiquitin ligase, leading to the degradation of c-Myc and subsequent inhibition of gastric cancer cell proliferation. []

Q2: How does Demethylzeylasteral influence autophagy?

A2: DEM exhibits a biphasic effect on autophagy:

  • Low concentrations: Induces Beclin1-dependent autophagy by activating the ERK1/2 pathway and inhibiting the Akt/mTOR pathway. []
  • High concentrations: Suppresses autophagic flux, contributing to cell death. []

Q3: What is the molecular structure of Demethylzeylasteral?

A3: DEM is a phenolic nortriterpene with the following structural characteristics:

  • Molecular formula: C29H38O5 []
  • Structure: 2,3-dihydroxy-6,23-dioxo-D:A-friedo-24-noroleana-1,3,5(10),7-tetraen-29-oic acid []

Q4: Is spectroscopic data available for Demethylzeylasteral?

A4: Yes, structural elucidation of DEM has been performed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Q5: What are the potential therapeutic applications of Demethylzeylasteral?

A5: Preclinical studies suggest potential applications in various diseases, including:

  • Cancer: Exhibits antitumor activity in various cancers, including colorectal, gastric, pancreatic, lung, breast, and esophageal squamous cell carcinoma. [, , , , , , , , , , ]
  • Inflammatory diseases: Demonstrates anti-inflammatory effects in models of allergic asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]
  • Immune regulation: Possesses immunosuppressive properties and prolongs survival in animal models of organ transplantation. [, , , , ]

Q6: How does Demethylzeylasteral influence cell cycle progression?

A6: DEM induces cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines, attributed to the downregulation of cell cycle regulators such as CDK4, CDK6, Cyclin D1, and c-MYC. []

Q7: Does Demethylzeylasteral affect apoptosis?

A7: Yes, DEM induces apoptosis in various cancer cells through both extrinsic and intrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins. [, , , , ]

Q8: How does Demethylzeylasteral interact with other drugs?

A8: DEM exhibits strong inhibition towards UGT1A6 and UGT2B7, potentially leading to drug-drug interactions when co-administered with drugs primarily metabolized by these enzymes. [] Furthermore, DEM enhances the chemosensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil, gemcitabine, and docetaxel. [, , , ]

Q9: What is known about the pharmacokinetics of Demethylzeylasteral?

A9: A sensitive LC-MS/MS method has been developed to quantify DEM in rat plasma, enabling pharmacokinetic studies. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: Is there a correlation between Demethylzeylasteral serum concentration and its therapeutic effect?

A10: Preliminary evidence suggests that DEM serum concentration could serve as a biomarker for monitoring its efficacy in treating diabetic nephropathy. []

Q11: What is known about the toxicity profile of Demethylzeylasteral?

A11: While DEM exhibits promising therapeutic potential, further research is required to comprehensively assess its safety profile, particularly long-term effects. One study suggests a potential for liver toxicity, highlighting the need for careful dosage considerations. []

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